3-アミノ-2-ブロモピリジン-4-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

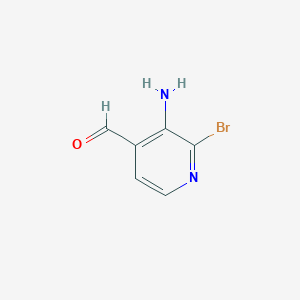

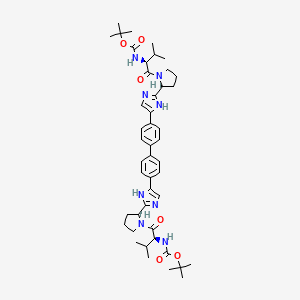

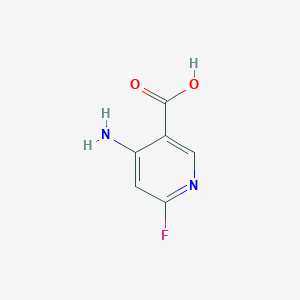

3-Amino-2-bromopyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of compounds like 3-Amino-2-bromopyridine-4-carbaldehyde often involves transition metal-catalyzed carbon–carbon bond-forming reactions such as the Suzuki–Miyaura (SM) cross-coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromopyridine-4-carbaldehyde can be represented by the SMILES stringNc1ccncc1Br . This indicates that the molecule contains a pyridine ring with an amino group (NH2) at the 3rd position, a bromine atom at the 2nd position, and a carbaldehyde group (CHO) at the 4th position . Chemical Reactions Analysis

Compounds like 3-Amino-2-bromopyridine-4-carbaldehyde can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-bromopyridine-4-carbaldehyde include a predicted boiling point of 223.0±20.0 °C and a predicted density of 1.683±0.06 g/cm3 . It is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

パラジウム触媒合成

この化合物は、縮合した中環および大環ヘテロ環を含むインドール系の合成に用いられるパラジウム触媒反応に用いられる 。このプロセスは、多くの医薬品に広く存在する複雑な有機構造の開発において重要である。

ピロール誘導体の調製

この化合物は、さまざまな治療薬に存在するため、医薬品化学において重要なピロール誘導体の調製に用いられている .

P-C カップリング反応

3-アミノ-2-ブロモピリジン-4-カルバルデヒドは、クロスカップリング反応の一種であり、有機合成の分野において基本的なP-Cカップリング反応にも用いられる .

作用機序

Target of Action

It’s known that pyridine derivatives are commonly used in the modification and derivatization reactions of biologically active molecules .

Mode of Action

The bromine unit in its structure can be converted into an aryl group through suzuki coupling . The amino group on the pyridine ring is often used to form amide bonds, connecting the pyridine molecule to drug molecules and biologically active molecules .

Biochemical Pathways

It’s known that pyridine units are common in biologically active molecules, suggesting that this compound could potentially interact with various biochemical pathways .

Result of Action

It’s known that this compound is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

Safety and Hazards

3-Amino-2-bromopyridine-4-carbaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and specific target organ toxicity after a single exposure . The target organs include the respiratory system . Therefore, it is recommended to avoid contact with skin and eyes, and avoid breathing its dust .

将来の方向性

The future directions for the use of 3-Amino-2-bromopyridine-4-carbaldehyde and similar compounds lie in their potential applications in organic synthesis. The Suzuki–Miyaura cross-coupling, for instance, is a powerful tool for forming carbon–carbon bonds, and is widely used in the synthesis of various organic compounds . As our understanding of these reactions continues to grow, we can expect to see new applications and improvements in the efficiency and selectivity of these reactions.

生化学分析

Biochemical Properties

3-Amino-2-bromopyridine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification and derivatization of bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions . These interactions can influence the activity and stability of the biomolecules it interacts with.

Cellular Effects

The effects of 3-Amino-2-bromopyridine-4-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways and stress responses, thereby altering cellular homeostasis . Additionally, its interactions with cellular proteins can impact enzyme activity and protein stability, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-Amino-2-bromopyridine-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The amino group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation . The bromine atom can participate in halogen bonding, which can stabilize or destabilize protein structures. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-bromopyridine-4-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 3-Amino-2-bromopyridine-4-carbaldehyde can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Amino-2-bromopyridine-4-carbaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

3-Amino-2-bromopyridine-4-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 3-Amino-2-bromopyridine-4-carbaldehyde is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of 3-Amino-2-bromopyridine-4-carbaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as different cellular environments can modulate its interactions with biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-amino-2-bromopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLHHDNPTVTHIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)